2,6-Dimethylnaphthalene
Overview
Description
2,6-Dimethylnaphthalene is a polycyclic aromatic hydrocarbon. It is one of the ten dimethylnaphthalene isomers, which are derived from naphthalene by the addition of two methyl groups. This compound is known for its significant role in the production of high-performance polymers and other industrial applications .
Mechanism of Action
Target of Action
2,6-Dimethylnaphthalene (2,6-DMN) is primarily targeted in the production of polyethylene naphthalate (PEN), a thermoplastic polyester . It is a crucial intermediate in the synthesis of PEN, which demonstrates superior properties such as thermal and mechanical stability, oligomer extraction, gas barrier, heat resistance, tensile strength, and stability against UV light .
Mode of Action
The mode of action of 2,6-DMN involves methylation of naphthalene over Fe/ZSM-5 zeolite catalysts . The Langmuir–Hinshelwood and Eley–Rideal reaction rate equations are revealed for the methylation of naphthalene . The Langmuir–Hinshelwood reaction mechanism for naphthalene methylation is more compatible at 450 °C and the Eley–Rideal reaction mechanism at 500 °C .
Biochemical Pathways
The PEN synthesis process involves three main parts :
Pharmacokinetics
Its molecular weight is 1562237 g/mol , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the action of 2,6-DMN is the production of PEN, a thermoplastic polyester with superior properties . PEN has wide application possibilities for modern electronic devices due to its thermal and mechanical stability .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,6-DMN. For instance, the reaction rates of naphthalene methylation depend on the naphthalene and methanol concentration, temperature, and weight hourly space velocity . Moreover, safety data sheets indicate that 2,6-DMN is very toxic to aquatic life with long-lasting effects, and its release to the environment should be avoided .
Biochemical Analysis
Biochemical Properties
2,6-Dimethylnaphthalene is a polycyclic aromatic hydrocarbon available in water bodies and can be determined by gas chromatography with flame-ionization . It is found in low concentrations in crude oil and coal tar .
Molecular Mechanism
It is known that this compound undergoes ammoxidation to give the 2,6-dicyanonaphthalene, which can be hydrogenated to bis (aminomethyl)naphthalene, a precursor to dyes .
Temporal Effects in Laboratory Settings
It is known that this compound is used in the synthesis of 2,6-naphthalenedicarboxylic acid by oxidation in the liquid phase .
Metabolic Pathways
This compound is metabolized by flavobacteria . These organisms could also grow on salicylate or methylsalicylate, and in so doing, early enzymes for 2,6-DMN metabolism were induced .
Preparation Methods
Synthetic Routes and Reaction Conditions: There are several methods for synthesizing 2,6-Dimethylnaphthalene:
Alkenylation Process: This involves the reaction of butadiene, o-xylene, and a sodium-potassium alloy to form 5-(ortho-tolyl)pent-2-ene. This intermediate is then cyclized to 1,5-dimethyltetraline, which is subsequently dehydrogenated to form 1,5-dimethylnaphthalene.
Transalkylation: This method involves the transalkylation of 2-methylnaphthalene with 1,2,4,5-tetramethylbenzene using HCl-modified triethylamine aluminum chloride ionic liquid as a catalyst.
Industrial Production Methods:
Zeolitic Catalysts: The use of MTW zeolitic catalysts in the presence of a methylating agent allows for the selective production of this compound from naphthalene or methylnaphthalenes.
Disproportionation: This involves the disproportionation of 2-methylnaphthalene over mesoporous MCM-41 zeolite catalysts, which can be modified with metals like zirconium to enhance selectivity and yield.
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents like potassium permanganate or nitric acid under controlled conditions.
Ammoxidation: Requires ammonia and an oxidizing agent, often conducted at elevated temperatures.
Major Products:
2,6-Naphthalenedicarboxylic Acid: Used in the production of polyethylene naphthalate.
2,6-Dicyanonaphthalene: A precursor for various dyes and other chemical intermediates.
Scientific Research Applications
2,6-Dimethylnaphthalene has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 1,5-Dimethylnaphthalene
- 2,7-Dimethylnaphthalene
- 1,6-Dimethylnaphthalene
Comparison:
- 2,6-Dimethylnaphthalene vs. 1,5-Dimethylnaphthalene: Both can be used to produce naphthalenedicarboxylic acids, but this compound is preferred due to its higher selectivity and yield in the oxidation process .
- This compound vs. 2,7-Dimethylnaphthalene: The boiling points of these isomers are very close, making separation challenging. this compound is more commonly used in industrial applications due to its favorable properties .
Properties
IUPAC Name |
2,6-dimethylnaphthalene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12/c1-9-3-5-12-8-10(2)4-6-11(12)7-9/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGYNBBAUIYTWBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0029187 | |
Record name | 2,6-Dimethylnaphthalene | |
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Molecular Weight |
156.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Alfa Aesar MSDS] | |
Record name | 2,6-Dimethylnaphthalene | |
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CAS No. |
581-42-0, 96789-56-9 | |
Record name | 2,6-Dimethylnaphthalene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=581-42-0 | |
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Record name | 2,6-Dimethylnaphthalene | |
Source | ChemIDplus | |
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Record name | Naphthalene, 2,6-(or 2,7)-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096789569 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6-DIMETHYLNAPHTHALENE | |
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Record name | Naphthalene, 2,6-dimethyl- | |
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Record name | 2,6-Dimethylnaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0029187 | |
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Record name | 2,6-dimethylnaphthalene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.605 | |
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Record name | 2,6-DIMETHYLNAPHTHALENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76U29QW3FM | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary methods for synthesizing 2,6-DMN?
A1: Several synthetic routes exist for producing 2,6-DMN:
- Alkylation of Naphthalene: Reacting naphthalene with methanol over modified zeolites like HZSM-5, Hβ, HUSY, and SAPO-11, particularly those modified with PdO, offers a direct route to 2,6-DMN. [] []
- Transalkylation: Transalkylation of 2-methylnaphthalene with 1,2,4,5-tetramethylbenzene in the presence of catalysts like chloroaluminate ionic liquids or A1C13 provides another approach. [] []
- Dehydrocyclization: Dehydrocyclization of 1-(p-tolyl)-2-methylbutane or 1-(p-tolyl)-2-methylbutene over non-acidic activated carbon catalysts is also a viable synthesis method. [] []
- Cyclization of Precursors: A regioselective synthesis involves the Heck reaction of 4-bromotoluene and 3-methyl-3-buten-1-ol, followed by reduction and acid-catalyzed cyclization, yielding 2,6-dimethyltetralin, which can be further dehydrogenated to 2,6-DMN. []
Q2: How is 2,6-DMN purified from isomeric mixtures?
A2: Purification of 2,6-DMN commonly employs these techniques:
- Crystallization: Melt crystallization, often combined with solute crystallization using solvents like methanol and acetone, effectively separates 2,6-DMN from dimethylnaphthalene isomer mixtures. [] [] []
- Adsorption: Adsorption methods contribute to separating 2,6-DMN from isomeric mixtures. []
- Supercritical Fluid Extraction: Utilizing supercritical carbon dioxide (CO2), especially with entrainer combinations like ethanol, acetone, or ethyl acetate, effectively separates and purifies 2,6-DMN. [] []
Q3: What is the molecular formula, weight, and spectroscopic data of 2,6-DMN?
A3:
- Spectroscopic Data: Detailed FT-IR and FT-Raman spectra, along with density functional theory (DFT) calculations using the B3LYP/6-311+G** basis set, have been reported, elucidating vibrational frequencies and intensities for structural analysis. []
Q4: How does the structure of 2,6-DMN affect its reactivity?
A4: The two methyl groups in the 2 and 6 positions on the naphthalene ring significantly impact 2,6-DMN's reactivity:
- Steric Hindrance: The methyl groups introduce steric hindrance, influencing the regioselectivity of reactions. For example, Friedel-Crafts acylation predominantly yields 1-acetyl-3,7-dimethylnaphthalene due to steric factors. [] []
- Electronic Effects: The methyl groups exert electronic effects, influencing the electron density within the naphthalene ring. This affects the compound's susceptibility to electrophilic aromatic substitution reactions. []
Q5: What is the significance of 2,6-DMN in catalytic reactions?
A5: While not directly a catalyst, 2,6-DMN serves as a crucial starting material for synthesizing catalysts:
- 2,6-Naphthalenedicarboxylic Acid (2,6-NDA): 2,6-DMN is readily oxidized to 2,6-NDA, a valuable monomer for producing high-performance polymers like polyethylene naphthalate (PEN). [] [] [] []
- Catalyst Supports: 2,6-DMN derivatives can be incorporated into catalyst supports, potentially influencing catalyst activity and selectivity. []
Q6: How does the shape-selective catalysis of zeolites affect 2,6-DMN synthesis?
A6: Zeolites, particularly those with modified pore structures like SAPO-11 and desilicated ZSM-12, exhibit shape selectivity in 2,6-DMN synthesis:
- Favoring Desired Isomers: The unique pore dimensions of these zeolites favor the formation and diffusion of 2,6-DMN over other dimethylnaphthalene isomers. [] []
- Enhanced Selectivity: This shape selectivity leads to higher yields and selectivity towards 2,6-DMN, simplifying downstream purification steps. []
Q7: How is computational chemistry employed in understanding 2,6-DMN and its reactions?
A7: Computational methods like DFT play a vital role in studying 2,6-DMN:
- Structural Analysis: DFT calculations, employing basis sets like B3LYP/6-311+G**, provide insights into the vibrational frequencies, bond lengths, and electronic structure of 2,6-DMN, aiding in the interpretation of spectroscopic data. []
- Reaction Mechanism Elucidation: ONIOM calculations using functionals like M06-L have been employed to investigate reaction mechanisms, such as the isomerization of 1,5-DMN to 2,6-DMN over zeolite catalysts, providing insights into transition states and activation barriers. []
Q8: Are there environmental concerns associated with 2,6-DMN?
A8: While 2,6-DMN itself might pose minimal environmental risks, its production and utilization raise certain concerns:
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